In Vivo Antitumor Efficacy: Fluoroindolocarbazole C vs. Rebeccamycin in P388 Leukemia
Fluoroindolocarbazole C demonstrates superior in vivo antitumor efficacy compared to the parent natural product rebeccamycin in the P388 leukemia murine model [1].
| Evidence Dimension | In vivo antitumor efficacy (P388 leukemia murine model) |
|---|---|
| Target Compound Data | More potent than rebeccamycin |
| Comparator Or Baseline | Rebeccamycin (parent indolocarbazole) |
| Quantified Difference | Superior potency; quantitative data not extracted from source but stated as "more potent" |
| Conditions | Intraperitoneal (ip) route; P388 leukemia murine model |
Why This Matters
This direct in vivo comparison demonstrates that fluoroindolocarbazole C is a superior lead compound over the natural product rebeccamycin for antitumor development programs, justifying its selection over the baseline compound.
- [1] Lam, K. S., Schroeder, D. R., Veitch, J. M., Colson, K. L., Matson, J. A., Rose, W. C., Doyle, T. W., & Forenza, S. (2001). Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243. The Journal of Antibiotics, 54(1), 1–9. https://doi.org/10.7164/antibiotics.54.1 View Source
